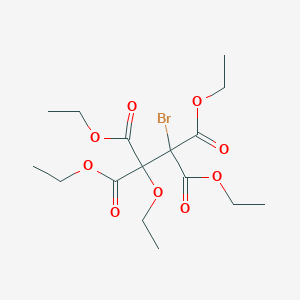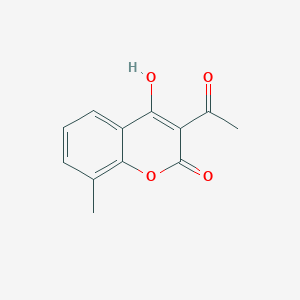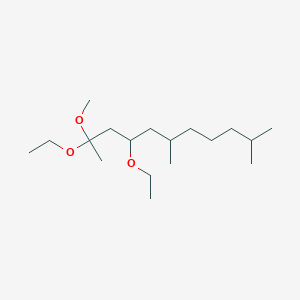![molecular formula C17H15NO4 B14297077 4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid CAS No. 114479-89-9](/img/structure/B14297077.png)
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to an oxirane (epoxide) group through a phenylmethylideneamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid typically involves a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with 4-formylphenyl glycidyl ether under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid involves its interaction with specific molecular targets. The epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways and the exertion of therapeutic effects. The Schiff base linkage may also play a role in the compound’s activity by interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of the target compound, known for its role in folate synthesis.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Formylphenyl glycidyl ether: A key intermediate in the synthesis of the target compound.
Uniqueness
4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid is unique due to the presence of both an epoxide group and a Schiff base linkage, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a compound of significant interest.
Propiedades
Número CAS |
114479-89-9 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
4-[[4-(oxiran-2-ylmethoxy)phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c19-17(20)13-3-5-14(6-4-13)18-9-12-1-7-15(8-2-12)21-10-16-11-22-16/h1-9,16H,10-11H2,(H,19,20) |
Clave InChI |
QJJIIAOWAZIGAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


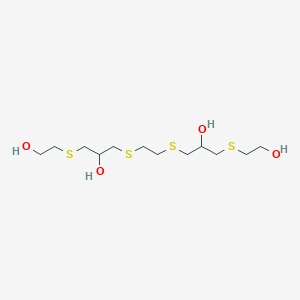
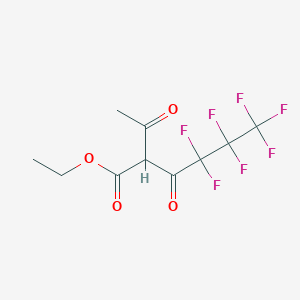

![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
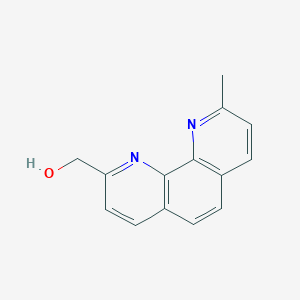
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

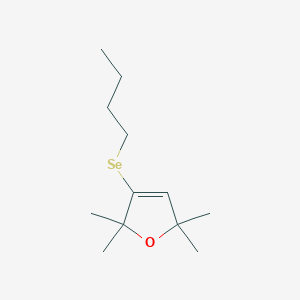
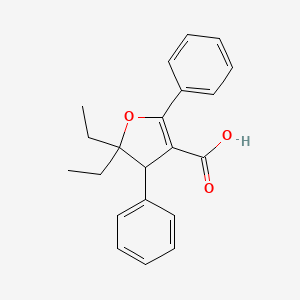
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
